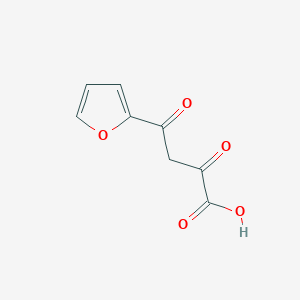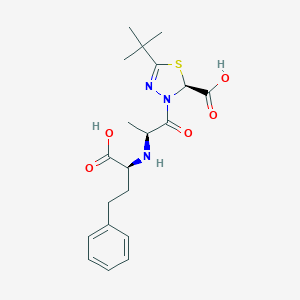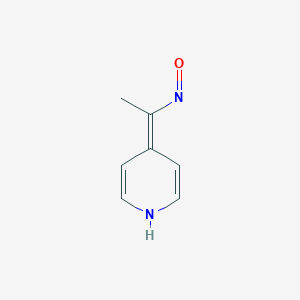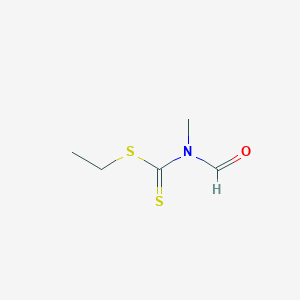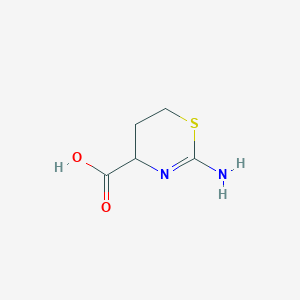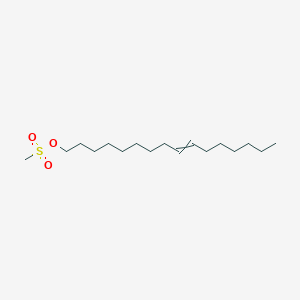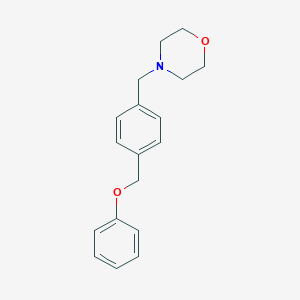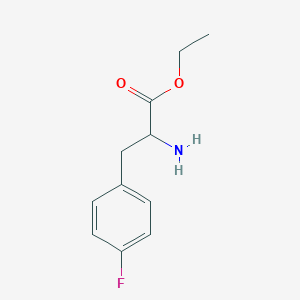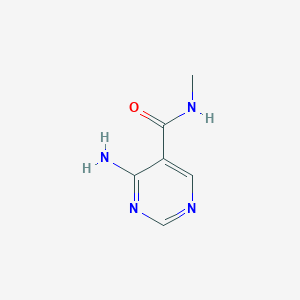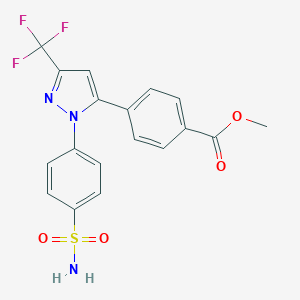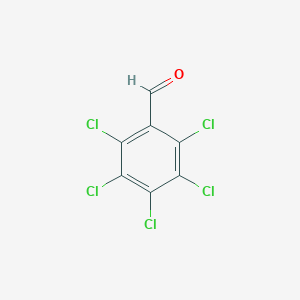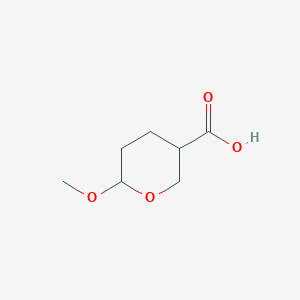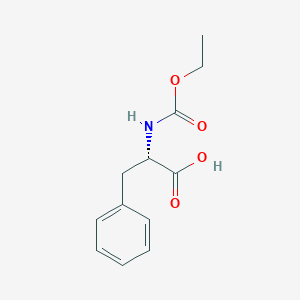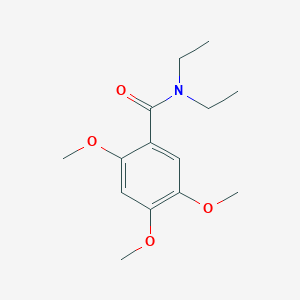![molecular formula C15H19BrO B025092 4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol CAS No. 103439-84-5](/img/structure/B25092.png)
4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product, tocopherol, which is a type of vitamin E. The unique structure of 4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol makes it an interesting candidate for various research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to 4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol have been utilized in the synthesis of various chemical structures. For instance, related ligands have been developed for copper(II) complexes, providing insights into their spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Structural analyses of similar compounds through methods like X-ray diffraction have been conducted, offering detailed insights into their molecular configurations (Wang, Nong, Sht, & Qi, 2008).
Biological Activity and Applications
- Such compounds have shown potential in biological applications. For example, sulfonamide-derived ligands and their metal complexes, including those similar to the specified compound, exhibit antibacterial, antifungal, and cytotoxic activity (Chohan & Shad, 2011).
- In the field of photodynamic therapy, compounds with similar structures have been synthesized and characterized, showing promise as photosensitizers for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
- Antimicrobial properties have also been observed in Schiff base compounds structurally related to 4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol (Zhang, Li, & Kang-Lan, 2008).
Molecular Modeling and Theoretical Studies
- Theoretical studies, including density functional theory (DFT) calculations, have been conducted to understand the molecular structures and properties of similar compounds (Khalaji et al., 2017).
Environmental and Industrial Applications
- Research into bromophenol derivatives, akin to the compound , from marine algae, has demonstrated applications in the development of natural products with potential uses in various industries (Zhao et al., 2004).
properties
CAS RN |
103439-84-5 |
|---|---|
Product Name |
4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol |
Molecular Formula |
C15H19BrO |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol |
InChI |
InChI=1S/C15H19BrO/c1-10-8-12(16)11(9-13(10)17)15(4)7-5-6-14(15,2)3/h5-6,8-9,17H,7H2,1-4H3/t15-/m0/s1 |
InChI Key |
XLEYZFIMXAGEKY-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O)[C@@]2(CC=CC2(C)C)C)Br |
SMILES |
CC1=CC(=C(C=C1O)C2(CC=CC2(C)C)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1O)C2(CC=CC2(C)C)C)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



